Cas no 937048-76-5 (tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate)

tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate structure
937048-76-5 structure
商品名:tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
CAS番号:937048-76-5
MF:C20H30BNO4
メガワット:359.267506122589
MDL:MFCD11044674
CID:1981540
PubChem ID:53302321

tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 化学的及び物理的性質

名前と識別子

    • 2(1H)-ISOQUINOLINECARBOXYLIC ACID, 3,4-DIHYDRO-7-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-, 1,1-DIMETHYLETHYL ESTER
    • 7-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylic Acid tert-Butyl Ester
    • TERT-BUTYL 7-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-3,4-DIHYDROISOQUINOLINE-2(1H)-CARBOXYLATE
    • Tert-butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
    • 1,1-Dimethylethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate
    • 2-?Boc-?1,?2,?3,?4-?tetrahydroisoquinoli?ne-?7-?boronic acid pinacol ester
    • (2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid pinacol ester
    • 2-N-Boc-7-BPin-1,2,3,4-tetrahydroisoquinoline
    • tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
    • 1,1-Dimethylethyl 3,4-dihydro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-isoquinolinecarboxylate (ACI)
    • tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
    • 2-Boc-3,4-dihydro-1H-isoquinoline-7-boronic acid pinacol ester
    • 7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-Isoquinoline-2-carboxylic acid tert-butylester
    • UPDWDCOAUJYOTG-UHFFFAOYSA-N
    • MFCD11044674
    • Z2044783361
    • tert-Butyl7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
    • CS-W000580
    • tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
    • SB18410
    • 937048-76-5
    • SY259143
    • AKOS015900867
    • AS-32957
    • SCHEMBL2515678
    • EN300-4722474
    • 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-boronic acid pinacol ester
    • DB-079669
    • MDL: MFCD11044674
    • インチ: 1S/C20H30BNO4/c1-18(2,3)24-17(23)22-11-10-14-8-9-16(12-15(14)13-22)21-25-19(4,5)20(6,7)26-21/h8-9,12H,10-11,13H2,1-7H3
    • InChIKey: UPDWDCOAUJYOTG-UHFFFAOYSA-N
    • ほほえんだ: O=C(N1CCC2C(=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)C1)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 359.22700
  • どういたいしつりょう: 359.2267886 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 526
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 48
  • ぶんしりょう: 359.3

じっけんとくせい

  • PSA: 48.00000
  • LogP: 3.21690

tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1050374-250mg
tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
937048-76-5 98%
250mg
¥345.00 2024-04-24
ChemScence
CS-W000580-1g
tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
937048-76-5
1g
$618.0 2022-04-26
Enamine
EN300-4722474-10.0g
tert-butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
937048-76-5 95%
10.0g
$5163.0 2023-07-07
Enamine
EN300-4722474-0.05g
tert-butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
937048-76-5 95%
0.05g
$148.0 2023-07-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7933-1G
tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
937048-76-5 95%
1g
¥ 1,689.00 2023-04-12
TRC
T302610-500mg
7-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylic Acid tert-Butyl Ester
937048-76-5
500mg
$965.00 2023-05-17
eNovation Chemicals LLC
Y1126758-100mg
2-Boc-3,4-dihydro-1H-isoquinoline-7-boronic acid pinacol ester
937048-76-5 95%
100mg
$200 2024-07-28
Ambeed
A377111-250mg
tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
937048-76-5 95%
250mg
$97.0 2025-02-21
Ambeed
A377111-1g
tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
937048-76-5 95%
1g
$198.0 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VD469-200mg
tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
937048-76-5 95+%
200mg
1200.0CNY 2021-08-04

tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  overnight, 100 °C
リファレンス
Preparation of substituted pyrimidine derivatives as antagonists of the histamine H4 receptor
, World Intellectual Property Organization, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  4 h, 100 °C
リファレンス
Design, synthesis and identification of novel, orally bioavailable non-covalent Nrf2 activators
Ma, Bin ; Lucas, Brian; Capacci, Andrew; Lin, Edward Yin-Shiang; Jones, John Howard; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(4),

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: 1,4-Dioxane ;  rt → reflux; overnight, reflux
リファレンス
Preparation of nitrogen-containing heterocyclic compounds and its medical application
, China, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  4 h, 100 °C
リファレンス
Preparation of tetrahydroisoquinolines as Nrf2 activators useful in treatment of diseases caused by oxidative stress
, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  2 h, rt → 80 °C; 80 °C → rt
リファレンス
Preparation of pyrrolo[2,1-f][1,2,4]triazin-4-ylamines as IGF-1R kinase inhibitors for the treatment of cancer and other hyperproliferative diseases
, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  18 h, 90 °C
リファレンス
Preparation of thieno[2,3-c]quinoline derivatives as PKB inhibitors for treating cancer
, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  overnight, 100 °C; 100 °C → rt
リファレンス
Bicyclic quinolone compounds and their preparation, pharmaceutical compositions and use in the treatment of infectious diseases
, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  5 h, 90 °C
リファレンス
Preparation of dihydroisoquinoline-2(1H)-carboxamides and related compounds and their use in treating medical conditions
, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  4 h, 100 °C
リファレンス
Synthesis of heterocycles targeting degradation of bruton's tyrosine kinase
, World Intellectual Property Organization, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  16 h, 100 °C; cooled
リファレンス
Preparation of pyrimidines as adenosine A2A receptor antagonists
, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ;  3 h, 80 °C
リファレンス
Preparation of pyridine compounds as protein tyrosine kinase inhibitors for treatment of proliferative diseases
, China, , ,

tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Raw materials

tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Preparation Products

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:937048-76-5)tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
A1066524
清らかである:99%/99%
はかる:5g/1g
価格 ($):1358.0/321.0